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Compound of Interest

Compound Name: HC Yellow no. 15

Cat. No.: B155886

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC Yellow No. 15, with the chemical name 4-(2-hydroxyethylamino)-3-nitrobenzamide, is a
dye used in cosmetic formulations. A thorough understanding of its spectroscopic properties is
essential for quality control, characterization, and safety assessment. This technical guide
provides a summary of the expected spectroscopic data (UV-Vis, IR, NMR) for HC Yellow No.
15 based on the known characteristics of its constituent functional groups. While specific
experimental data for this compound is not readily available in the public domain, this guide
offers a robust predictive analysis and detailed experimental protocols for its characterization.

Chemical Structure

IUPAC Name: 4-(2-hydroxyethylamino)-3-nitrobenzamide Molecular Formula: CoH11N3Oa4
Molecular Weight: 225.20 g/mol CAS Number: 138377-66-9

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic features of HC Yellow No. 15.
These predictions are derived from established principles of spectroscopy and data for
analogous compounds containing similar functional groups (aromatic nitro compounds,
secondary aromatic amines, and amides).
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Visible (UV-Vis)

Parameter

Functional Group

Expected Value

Attribution

Amax (in a polar solvent)

~400 - 450 nm

Extended conjugation of the
benzene ring with the nitro and
amino groups. Aromatic nitro
compounds are known to have
strong absorptions at longer

wavelengths.

Infrared (IR) Spectroscopy

Wavenumber ) ) ) ]
Intensity Vibration Mode Functional Group
(cm™)
) Secondary Amine (N-
3500 - 3300 Medium, Sharp N-H Stretch H)
3400 - 3200 Broad O-H Stretch Alcohol (O-H)
N-H Stretch ) )
_ _ Primary Amide (-
3350 & 3180 (approx.)  Medium (asymmetric &
) CONHz2)
symmetric)
C=0 Stretch (Amide | ]
1680 - 1640 Strong Amide
band)
) N-H Bend (Amide Il ] )
1620 - 1580 Medium Primary Amide
band)
N-O Asymmetric )
1550 - 1475 Strong Nitro group (-NO2)
Stretch
N-O Symmetric )
1360 - 1290 Strong Nitro group (-NO2)
Stretch
1340 - 1250 Strong C-N Stretch Aromatic Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR (Proton NMR) - Predicted chemical shifts (d) in ppm relative to TMS.

Chemical Shift o .
Multiplicity Number of Protons  Assignment
(ppm)
Aromatic H ortho to -
~8.0-85 d 1H
NO:2 and meta to -NH
Aromatic H ortho to -
~7.0-75 dd 1H CONH:z and meta to -
NO2
Aromatic H ortho to -
~6.8-7.2 d 1H NH and meta to -
CONH:2
~7.0-8.0 brs 2H Amide (-CONHz)
~5.0-6.0 brs 1H Amine (-NH)
~45-55 brs 1H Hydroxyl (-OH)
~3.6-4.0 t 2H -CHz:- attached to -OH
~3.2-3.6 t 2H -CHz- attached to -NH

13C NMR (Carbon NMR) - Predicted chemical shifts () in ppm relative to TMS.

Chemical Shift (ppm) Assighment

~165- 175 Carbonyl Carbon (-CONH2)

~140 - 150 Aromatic Carbon attached to -NO2
~135 - 145 Aromatic Carbon attached to -NH
~115- 130 Other Aromatic Carbons

~60-70 Carbon attached to -OH (-CH20H)
~40 - 50 Carbon attached to -NH (-CHzNH)
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Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

UV-Visible Spectroscopy

e Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
o Sample Preparation:

o A stock solution of HC Yellow No. 15 is prepared by accurately weighing a small amount
of the solid and dissolving it in a suitable polar solvent (e.g., ethanol, methanol, or water)
in a volumetric flask.

o A series of dilutions are made from the stock solution to obtain concentrations that result in
an absorbance reading between 0.1 and 1.0.

o Data Acquisition:

o The spectrophotometer is calibrated using a cuvette containing the pure solvent as a
blank.

o The absorbance spectrum of each diluted sample is recorded over a wavelength range of
200-800 nm.

o The wavelength of maximum absorbance (Amax) is determined from the resulting
spectrum.

Infrared (IR) Spectroscopy

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is employed.
o Sample Preparation (for solid samples):

o KBr Pellet Method: A small amount of finely ground HC Yellow No. 15 (1-2 mg) is
intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder.
The mixture is then pressed under high pressure to form a transparent pellet.
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o Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly
onto the ATR crystal.

o Data Acquisition:
o A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

o The sample is placed in the instrument's beam path, and the IR spectrum is recorded,
typically over the range of 4000-400 cm~1.

o The resulting spectrum is displayed as transmittance or absorbance versus wavenumber
(cm™2).

Nuclear Magnetic Resonance (NMR) Spectroscopy
 Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
e Sample Preparation:

o Approximately 5-20 mg of HC Yellow No. 15 is dissolved in a deuterated solvent (e.qg.,
DMSO-ds, CDCls, or D20) in a clean, dry NMR tube. The choice of solvent is crucial to
avoid interfering signals.[1][2]

o A small amount of a reference standard, such as tetramethylsilane (TMS), is typically
added to the solvent by the manufacturer to provide a reference point (O ppm) for the
chemical shifts.[2]

o Data Acquisition:

o The NMR tube is placed in the spectrometer's probe.

(¢]

For 1H NMR, a one-dimensional proton spectrum is acquired.

[¢]

For 13C NMR, a proton-decoupled carbon spectrum is acquired to simplify the spectrum to
single peaks for each unique carbon atom.

[¢]

The resulting spectra show signal intensity versus chemical shift in parts per million (ppm).
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Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of HC Yellow No. 15.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b155886?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155886?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Workflow for Spectroscopic Analysis of HC Yellow No. 15
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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